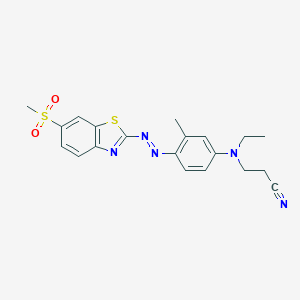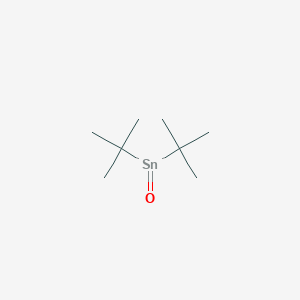
DI-T-Butyltin oxide
描述
DI-T-Butyltin oxide, also known as di-n-butyltin oxide, is an organotin compound with the chemical formula (C₄H₉)₂SnO. It is a colorless solid that is insoluble in organic solvents when pure. This compound is widely used as a reagent and a catalyst in various chemical reactions .
准备方法
DI-T-Butyltin oxide is typically prepared by the hydrolysis of di-n-butyltin dichloride with potassium hydroxide. The reaction involves washing the product with aqueous potassium hydroxide, followed by water, and then drying at approximately 80°C under reduced pressure until the infrared spectrum is free from hydroxyl bands . Industrial production methods often involve similar hydrolysis processes, ensuring the purity and stability of the compound .
化学反应分析
DI-T-Butyltin oxide undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: It is particularly useful in regioselective alkylation, acylation, and sulfonation reactions for starting materials containing alcohol functional groups.
Condensation Reactions: It is used in condensation reactions, such as silanol condensation.
Common reagents and conditions used in these reactions include organic solvents like benzene or toluene, and sometimes microwave irradiation to accelerate the formation of tin derivatives . Major products formed from these reactions include regioselectively modified alcohols and polyols .
科学研究应用
DI-T-Butyltin oxide has a wide range of scientific research applications:
作用机制
The mechanism of action of DI-T-Butyltin oxide involves its role as a catalyst in various chemical reactions. It facilitates the formation of stannylene intermediates, which are crucial for the selective manipulation of hydroxyl groups and polyols . The molecular targets and pathways involved include the activation of alcohol functional groups, enabling regioselective modifications .
相似化合物的比较
DI-T-Butyltin oxide is unique compared to other organotin compounds due to its specific catalytic properties and applications. Similar compounds include:
Dibutyltin dilaurate: Widely used as a curing catalyst in the production of silicones and polyurethanes.
Dibutyltinoxostannane: Another organotin compound with similar catalytic properties.
These compounds share some applications but differ in their specific uses and reaction conditions.
属性
IUPAC Name |
ditert-butyl(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMHNNOARAEXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Sn](=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315384 | |
| Record name | Di-tert-butylstannanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19140-19-3 | |
| Record name | NSC294252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-tert-butylstannanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the hydrolysis of di-t-butyltin dichloride differ from that of di-n-butyltin dichloride?
A1: While the hydrolysis of di-n-butyltin dichloride results in products similar to other dialkyltin dichlorides, including distannoxanes, the hydrolysis of di-t-butyltin dichloride follows a different pathway []. Instead of distannoxanes, di-t-butyltin hydroxide chloride is formed. This difference highlights the impact of steric hindrance imposed by the bulky t-butyl groups on the reaction mechanism. Under strongly basic conditions, di-t-butyltin dichloride can be further converted into di-t-butyltin oxide, a compound with unique structural properties [].
Q2: What is significant about the structure of the diorganotin oxide macrocycles formed using MeSi(CH2SnRO)3 (R=Ph, Me3SiCH2) as building blocks?
A2: The reaction of MeSi(CH2SnPhI2)3 with this compound leads to the formation of a remarkable 18-membered macrocycle, [MeSi(CH2SnPhO)3]6 []. This molecule, along with the 30-membered macrocycle [MeSi(CH2SnRO)3]10 (R=Me3SiCH2) formed from the reaction of MeSi(CH2SnI2R)3 with sodium hydroxide, represent the largest molecular diorganotin oxides synthesized to date []. These macrocycles adopt belt-like ladder-type structures, showcasing the potential of this compound and related compounds in constructing complex molecular architectures.
Q3: The provided research mentions the antitumor activity of di-n-butyltin(IV) oxide derivatives. Does this compound exhibit similar activity?
A3: While the provided research focuses on the antitumor activity of di-n-butyltin(IV) oxide derivatives and doesn't explicitly investigate this compound in this context, the structural similarities between these compounds raise intriguing questions []. Further research is needed to determine whether this compound possesses any antitumor properties and to explore its potential in medicinal applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


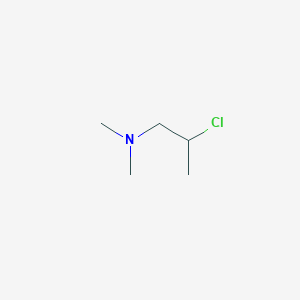
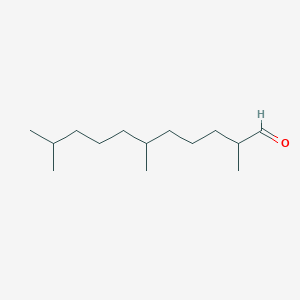
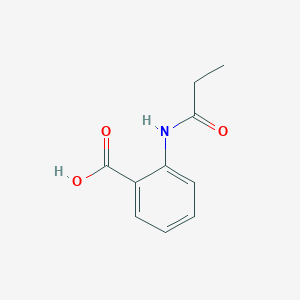
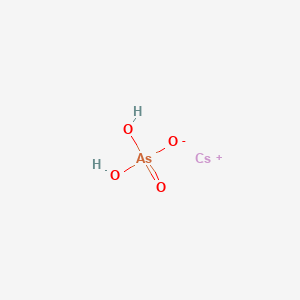
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
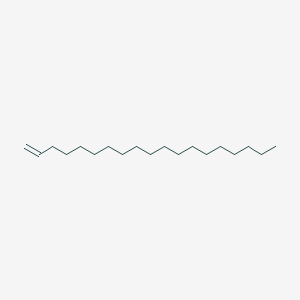
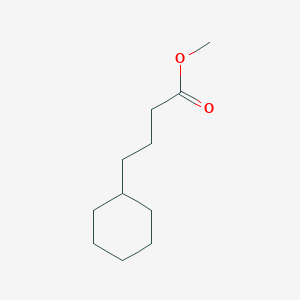

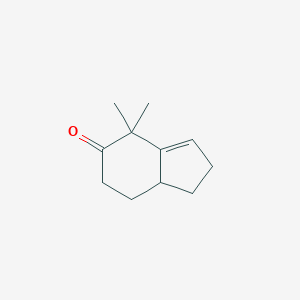
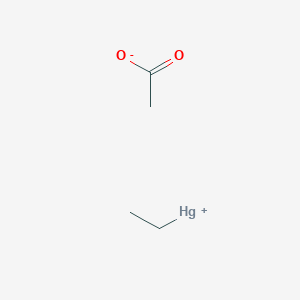
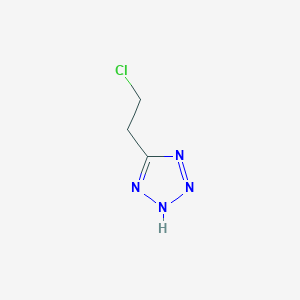
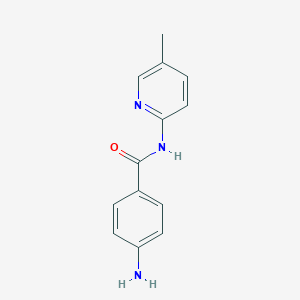
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
